7-chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]quinolin-4(1H)-one is a quinoline derivative known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]quinolin-4(1H)-one typically involves the reaction of 7-chloroquinoline with 4-phenylpiperazine under specific conditions. One common method includes the use of ultrasound irradiation to facilitate the reaction, which has been shown to enhance the yield and purity of the product . The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be employed to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]quinolin-4(1H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems to achieve the desired products .
Major Products Formed
Scientific Research Applications
7-chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]quinolin-4(1H)-one has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to inhibit the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death . Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups, enhancing its solubility and efficacy.
Quinoline N-oxides: Derivatives with enhanced biological activities due to the presence of the N-oxide functional group.
Uniqueness
7-chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]quinolin-4(1H)-one stands out due to its unique combination of a quinoline core and a phenylpiperazine moiety, which imparts distinct biological activities and potential therapeutic applications . Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in medicinal chemistry .
Properties
Molecular Formula |
C20H18ClN3O2 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
7-chloro-3-(4-phenylpiperazine-1-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C20H18ClN3O2/c21-14-6-7-16-18(12-14)22-13-17(19(16)25)20(26)24-10-8-23(9-11-24)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,22,25) |
InChI Key |
PZASOZNMMCVUIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.